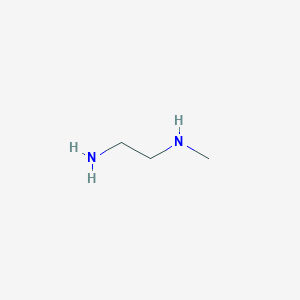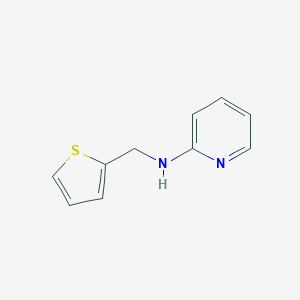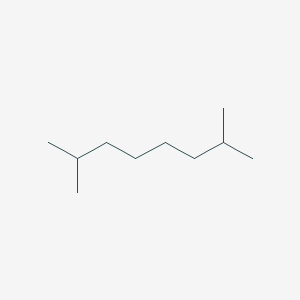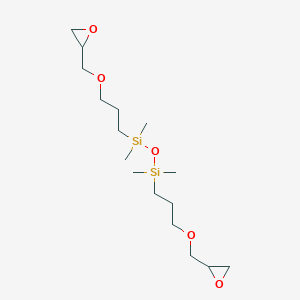
Bis(3-glycidoxypropyl)tetramethyldisiloxane
Overview
Description
Bis(3-glycidoxypropyl)tetramethyldisiloxane, also known as 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane, is an organosilicon compound . It has the empirical formula C16H34O5Si2 and a molecular weight of 362.61 .
Synthesis Analysis
This compound can be synthesized by reacting 1,1,3,3-Tetramethyldisiloxane with 1.1 equivalents of allyl glycidyl ether . The reaction is catalyzed by a phosphazene base and is carried out at a temperature of 90 °C .Molecular Structure Analysis
The molecule contains a total of 58 bonds, including 24 non-H bonds, 14 rotatable bonds, 2 three-membered rings, 4 aliphatic ethers, and 2 Oxiranes .Chemical Reactions Analysis
Bis(3-glycidoxypropyl)tetramethyldisiloxane can be used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of 1.452 and a density of 0.996 g/mL at 20 °C . It has a boiling point of 184 °C at 2 mmHg .Scientific Research Applications
Synthesis of Functional Poly (Siloxane Amine)s
This compound can be used as a starting material to synthesize functional poly (siloxane amine)s via an amine-epoxy click polymerization . This process is significant for material and biological applications .
Preparation of Polymer Electrolyte Membranes (PEM) for Fuel Cell Applications
1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane is used to prepare polymer electrolyte membranes (PEM) for fuel cell applications . These membranes are a critical component in fuel cells, which are devices that convert chemical potential energy (such as hydrogen) directly into electrical energy.
Mechanism of Action
Target of Action
Bis(3-glycidoxypropyl)tetramethyldisiloxane, also known as 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane, is a versatile compound used in the synthesis of functional poly(siloxane amine)s . Its primary targets are the amine groups present in the polymer chains .
Mode of Action
The compound interacts with its targets through an amine-epoxy click polymerization . This reaction involves the opening of the epoxy ring of the glycidyloxypropyl group by the amine, leading to the formation of a secondary amine and a hydroxyl group .
Biochemical Pathways
The amine-epoxy click polymerization leads to the formation of poly(siloxane amine)s . These polymers have various applications in material and biological fields . The downstream effects of this pathway include the creation of materials with unique properties such as flexibility, thermal stability, and biocompatibility .
Result of Action
The result of the action of Bis(3-glycidoxypropyl)tetramethyldisiloxane is the formation of functional poly(siloxane amine)s . These polymers can be used in various applications, including the preparation of polymer electrolyte membranes (PEM) for fuel cell applications .
Action Environment
The action, efficacy, and stability of Bis(3-glycidoxypropyl)tetramethyldisiloxane can be influenced by various environmental factors. These include the presence of amines for the click polymerization, the temperature and pH of the reaction environment, and the presence of any catalysts or inhibitors . Proper ventilation is also necessary to prevent the accumulation of vapors .
Safety and Hazards
The compound is classified as a warning under the GHS system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The compound has potential applications in the synthesis of functional poly(siloxane amine)s and polymer electrolyte membranes (PEM) for fuel cell applications . The introduction of a Si–O unit can efficiently enhance the fluorescence emission by weak interactions between a Si atom and an O atom from ether groups .
properties
IUPAC Name |
[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBZDZRPYQXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-85-8 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80883318 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-glycidoxypropyl)tetramethyldisiloxane | |
CAS RN |
126-80-7 | |
| Record name | 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC93976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 126-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane reacted with 3-aminopropyltriethoxysilane in the synthesis of poly(siloxane-urethane) crosslinked structures?
A1: 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane plays a crucial role in introducing both organic and inorganic functionalities into the polymer network. The reaction with 3-aminopropyltriethoxysilane utilizes the epoxy ring of the glycidoxypropyl group. This reaction yields a hybrid diol containing both hydroxyl (-OH) groups from the ring-opening and hydrolysable SiOC2H5 groups from the silane. These groups are essential for further reactions with isophorone diisocyanate and α,ω-bis(hydroxybutyl)oligodimethylsiloxane, ultimately forming the desired crosslinked poly(siloxane-urethane) structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



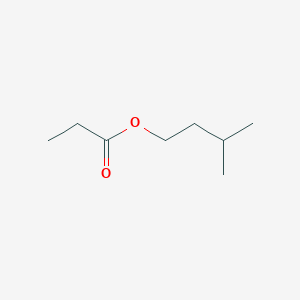


![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)


